molecular formula C8H12N2O B8205632 5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B8205632
M. Wt: 152.19 g/mol
InChI Key: DXFLVQGDZUURHI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring fused with an oxazine ring

Properties

IUPAC Name

5,5-dimethyl-6,7-dihydropyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2)4-6-10-7(11-8)3-5-9-10/h3,5H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFLVQGDZUURHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2C(=CC=N2)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-butyne with hydrazine hydrate to form the pyrazole ring, followed by cyclization with formaldehyde to introduce the oxazine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: Lacks the dimethyl groups, which may affect its reactivity and applications.

    5,5-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole:

Uniqueness

5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is unique due to its specific structural features, such as the presence of dimethyl groups and the fused pyrazole-oxazine rings.

Biological Activity

5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural characteristics allow it to interact with various biological targets, leading to diverse therapeutic applications. This article reviews the biological activities of this compound, focusing on its synthesis, mechanism of action, and various biological effects supported by recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H13N3O
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 2170752-31-3

The biological activity of this compound primarily involves its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptosis and inflammation pathways. By inhibiting RIPK1, this compound shows promise in treating inflammatory diseases and certain types of cancer .

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. A study evaluated several carboxamide derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine as phosphodiesterase-4 (PDE4) inhibitors. Compounds such as 5e and 5f showed comparable potency to indomethacin in inhibiting inflammation with IC50 values ranging from 1 to 1.01 µM .

Analgesic Effects

In addition to anti-inflammatory properties, certain derivatives have demonstrated analgesic effects. The analgesic potency was assessed against standard drugs like indomethacin and showed promising results in reducing pain responses in animal models .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In comparative studies against standard antibiotics like ampicillin and fluconazole, some derivatives exhibited notable antibacterial activity, indicating potential for development into antimicrobial agents .

Case Studies

StudyCompound DerivativeActivityReference
15eAnti-inflammatory (IC50 = 1 µM)
25fAnalgesic (compared to Indomethacin)
3Various derivativesAntibacterial (compared to Ampicillin)

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors under acidic conditions. This synthetic route allows for the modification of the compound to enhance its biological activity.

Q & A

Basic: What are the established synthetic routes for 5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, and how are intermediates characterized?

Methodological Answer:
A common synthetic approach involves cyclization of substituted pyrazole precursors with carbonyl-containing reagents under acidic or catalytic conditions. For example, Koidan et al. (2024) synthesized analogous pyrazolo-oxazine derivatives via a Friedel-Crafts intramolecular cyclization, isolating intermediates through column chromatography and confirming purity via HPLC. Key characterization data include:

ParameterCalculated (C₁₃H₁₁N₅O)Found
C (%) 61.6561.78
H (%) 4.384.12
N (%) 27.6527.45
HRMS ([M+H]⁺) 254.1042254.1039

Intermediates should be analyzed via 1H^1H/13C^{13}C NMR to confirm regioselectivity and FT-IR to verify functional group retention .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Elemental Analysis : Validate molecular formula and purity (e.g., deviations ≤0.3% for C/H/N indicate high purity) .
  • HRMS : Confirm molecular ion peaks with <3 ppm mass accuracy .
  • NMR Spectroscopy : Use 1H^1H-1H^1H COSY and HSQC to resolve overlapping signals in the fused oxazine-pyrazole system. For example, the methyl groups at position 5 typically appear as singlets (~1.4–1.6 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in dihydrooxazine rings .

Advanced: How can reaction mechanisms for its formation be elucidated, particularly in cyclization steps?

Methodological Answer:

  • Isotopic Labeling : Introduce 13C^{13}C-labeled carbonyl groups to track cyclization pathways via NMR .
  • Computational Studies : Employ DFT (e.g., Gaussian 16) to model transition states and activation energies. For instance, Fukui function analysis can identify nucleophilic/electrophilic sites in intermediates .
  • Kinetic Profiling : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps .

Advanced: How can synthetic yield be optimized using Design of Experiments (DOE)?

Methodological Answer:

  • Factorial Design : Test variables (e.g., solvent polarity, catalyst loading, temperature) in a 2³ factorial matrix. For example, a study optimized pyrazole-oxazine yields by identifying solvent (DMF vs. THF) as the most significant factor (p<0.05) via ANOVA .
  • Response Surface Methodology (RSM) : Use Central Composite Design to model non-linear relationships. For instance, a quadratic model may reveal optimal reaction times at 12–16 hours .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum sizes .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substitutions (e.g., halogenation at position 6) to isolate contributing functional groups .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity and identify confounding variables .

Advanced: What computational approaches predict reactivity or stability of derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate solvation effects on stability. For example, predict hydrolytic susceptibility of the oxazine ring in aqueous media .
  • AI-Driven Synthesis Planning : Platforms like ChemOS integrate retrosynthetic algorithms with reaction databases to propose novel routes for functionalized derivatives .
  • COMSOL Multiphysics : Model diffusion-limited reactions in microfluidic setups to optimize mixing efficiency .

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